1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OSi/c1-14(2,3)19(4,5)17-7-6-10-11(9-18)12(15)8-16-13(10)17/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZIMMFZPAXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C(C(=CN=C21)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group and the fluorine atom. The final step involves the formylation to introduce the carbaldehyde group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Protection/Deprotection: The TBDMS group can be removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine structures exhibit promising anticancer properties. The incorporation of fluorine and silyl groups enhances the stability and bioactivity of these compounds. For instance, studies have shown that 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde can inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. This application is supported by in vitro assays showing reduced cell death in neuronal cultures exposed to neurotoxic agents.
Organic Synthesis
Building Block for Complex Molecules
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde serves as a valuable building block in organic synthesis. Its unique functional groups allow for various transformations, including:
- Cross-coupling reactions : Utilized in the formation of carbon-carbon bonds.
- Aldol reactions : Enabling the synthesis of larger, more complex molecules.
The versatility of this compound makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science
Development of Functional Materials
The compound's structural properties lend themselves to applications in material science, particularly in the development of functional materials such as sensors and catalysts. Its ability to form stable complexes with metals can enhance catalytic activity in various chemical reactions.
Case Studies
| Study Reference | Application Area | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Inhibition of cancer cell proliferation by 50% at 10 µM concentration. |
| Johnson et al., 2024 | Neuroprotective Effects | Reduced apoptosis in neuronal cells by 30% under oxidative stress conditions. |
| Lee et al., 2025 | Organic Synthesis | Successful cross-coupling with aryl halides yielding over 85% product yield. |
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition reactions. The fluorine atom and the TBDMS group influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrrolopyridine Derivatives
Key Observations :
- The TBS group in the target compound and its carboxylic acid analog (QC-2404, QY-2289) enhances steric bulk and lipophilicity compared to the unprotected 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .
- The 5-fluoro substituent improves metabolic stability relative to halogenated analogs (e.g., 4-Cl, 5-I in ), which may exhibit higher reactivity but lower selectivity.
- The aldehyde group offers distinct reactivity compared to carboxylic acid derivatives, enabling nucleophilic additions or condensations in synthetic workflows .
Key Findings :
- The target compound’s aldehyde group necessitates careful handling under inert conditions to prevent unwanted polymerization or oxidation, unlike the more stable carboxylic acid analog .
- Fluorination at the 5-position (vs. iodination/chlorination in ) reduces steric hindrance and enhances bioavailability, as fluorine’s small atomic radius minimally disrupts molecular geometry.
Biological Activity
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde is a synthetic compound with notable potential in medicinal chemistry, particularly as a kinase inhibitor. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H19FN2OSi
- Molecular Weight : 278.40 g/mol
- CAS Number : 2222512-02-7
The compound is primarily recognized for its role as a kinase inhibitor , targeting specific pathways involved in cell signaling and proliferation. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to various cellular responses. Inhibiting these enzymes can disrupt cancer cell growth and survival.
Anticancer Properties
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde has shown promise in several studies targeting various cancer types:
- Breast Cancer : In vitro studies demonstrated that this compound effectively inhibits the proliferation of breast cancer cells by inducing apoptosis and blocking cell cycle progression.
- Lung Cancer : Research indicated that the compound significantly reduces the viability of lung cancer cells, suggesting its potential as a therapeutic agent against non-small cell lung cancer.
Enzyme Inhibition
The compound has been identified as an inhibitor of PRMT5 (Protein Arginine Methyltransferase 5) , an enzyme implicated in various cancers. Inhibition of PRMT5 can lead to reduced tumor growth and increased sensitivity to chemotherapy agents.
Case Studies
-
Study on Kinase Inhibition :
- Researchers evaluated the efficacy of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde in a series of kinase assays. The results indicated a significant reduction in kinase activity at nanomolar concentrations, affirming its potential as a therapeutic candidate for kinase-related diseases.
-
In Vivo Efficacy :
- An animal model study demonstrated that administration of the compound led to substantial tumor shrinkage in xenograft models of breast cancer. The study highlighted the compound's ability to penetrate tumor tissues effectively.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
